molecular formula C6H5NNaO3 B147331 Sodium 4-nitrophenolate CAS No. 824-78-2

Sodium 4-nitrophenolate

Cat. No. B147331
Key on ui cas rn: 824-78-2
M. Wt: 162.10 g/mol
InChI Key: OORLTLMFPORJLV-UHFFFAOYSA-N
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Patent
US04263219

Procedure details

2-(4-Methylphenyl)ethyl bromide (X: X=Br) (10 g, 0.05 mole) and sodium 4-nitrophenolate (XI) (8.1 g, 0.05 mole) were added to dimethylformamide (60 ml), and the mixture was reacted at 90° C. for 5 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 12 to obtain 9.5 g of 4-[2-(4-methylphenyl)ethoxy]nitrobenzene (VI) as white crystals (yield, 73.9%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium 4-nitrophenolate
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]Br)=[CH:4][CH:3]=1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([O-:20])=[CH:16][CH:15]=1)([O-:13])=[O:12].[Na+]>CN(C)C=O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][O:20][C:17]2[CH:18]=[CH:19][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CCBr
Name
sodium 4-nitrophenolate
Quantity
8.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 90° C. for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was treated in the same manner as in Example 12
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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